N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide
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Overview
Description
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide typically involves a multi-step process. One common method starts with the preparation of 2-phenyl-3,1-benzoxazin-4-one, which is then reacted with various amines to form the desired quinazolinone derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the phenoxyacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit penicillin-binding proteins, disrupting bacterial cell wall synthesis . In anticancer research, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide is unique due to its specific phenoxyacetamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-28-17-11-5-2-6-12-17)24-25-21(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)22(25)27/h1-14H,15H2,(H,24,26) |
InChI Key |
PPVUWSPGQFLFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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